molecular formula C13H16FN3O4 B14412734 But-2-enedioic acid;1-(3-fluoropyridin-2-yl)piperazine CAS No. 85386-89-6

But-2-enedioic acid;1-(3-fluoropyridin-2-yl)piperazine

Katalognummer: B14412734
CAS-Nummer: 85386-89-6
Molekulargewicht: 297.28 g/mol
InChI-Schlüssel: CSEPCSRDBDAHBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enedioic acid;1-(3-fluoropyridin-2-yl)piperazine is a compound that combines the properties of but-2-enedioic acid and 1-(3-fluoropyridin-2-yl)piperazine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoropyridin-2-yl)piperazine typically involves the reaction of piperazine with 2-chloro-3-fluoropyridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-fluoropyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 1-(3-fluoropyridin-2-yl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology and Medicine

It can interact with specific biological targets, making it useful in the development of therapeutic agents for various diseases .

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 1-(3-fluoropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can form strong interactions with biological molecules, influencing their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Pyridinyl)piperazine: A similar compound with a pyridine ring substituted at the 2-position.

    1-(4-Fluorophenyl)piperazine: A compound with a fluorine atom on a phenyl ring instead of a pyridine ring.

Uniqueness

1-(3-fluoropyridin-2-yl)piperazine is unique due to the specific position of the fluorine atom on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

85386-89-6

Molekularformel

C13H16FN3O4

Molekulargewicht

297.28 g/mol

IUPAC-Name

but-2-enedioic acid;1-(3-fluoropyridin-2-yl)piperazine

InChI

InChI=1S/C9H12FN3.C4H4O4/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;5-3(6)1-2-4(7)8/h1-3,11H,4-7H2;1-2H,(H,5,6)(H,7,8)

InChI-Schlüssel

CSEPCSRDBDAHBU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C=CC=N2)F.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.